Structural Distinctiveness from Potent 5,6-Diaryl-1,2,4-triazine COX-2 Inhibitors: A Quantitative SAR Gap
The target compound differs from the most extensively characterized in-class comparators—5,6-diaryl-1,2,4-triazine-3-ylthioacetate derivatives—by lacking aryl substituents at C5 and C6. Ozadali et al. (2015) reported that the ethyl ester analog ethyl 4-[2-(5,6-diaryl-1,2,4-triazin-3-ylthio)acetylamino]benzoate (with 5,6-bis(4-methoxyphenyl) substitution) inhibited COX-2 with an IC50 of 0.48 µM and displayed 12.5-fold selectivity over COX-1 (COX-1 IC50 = 6.0 µM) [1]. In contrast, the unsubstituted 5-oxo-4H-1,2,4-triazine core of the target compound removes the aryl hydrophobic anchors required for COX-2 active site occupancy. No COX inhibitory data exist for the target compound itself, and molecular docking of the scaffold without C5/C6 aryl groups predicts >100-fold reduced affinity based on loss of Pi-stacking and hydrophobic contacts with Tyr385 and Trp387 in the COX-2 binding pocket, as modeled by Dadashpour et al. (2015) [2].
| Evidence Dimension | COX-2 inhibitory potency (IC50, µM) |
|---|---|
| Target Compound Data | Not experimentally determined; predicted IC50 >50 µM based on docking score loss |
| Comparator Or Baseline | Ethyl 4-[2-(5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-ylthio)acetylamino]benzoate: COX-2 IC50 = 0.48 µM [1] |
| Quantified Difference | Predicted >100-fold reduction in COX-2 potency (0.48 µM vs. >50 µM); experimental confirmation absent |
| Conditions | In vitro COX-1/COX-2 fluorometric inhibitor screening assay (Cayman Chemical); molecular docking in COX-2 crystal structure (PDB 3LN1) using Glide SP |
Why This Matters
If a user's application requires COX-2 inhibitory activity, the 5,6-diaryl-substituted analogs are the correct choice; if COX-2 activity is an undesired off-target effect, the target compound's structural profile offers a chemically tractable starting point with predicted low COX-2 liability, enabling cleaner mechanistic probe design.
- [1] Ozadali K, Unsal Tan O, Yogeeswari P, Sriram D, Balkan A. Design, synthesis and in vitro study of 5,6-diaryl-1,2,4-triazine-3-ylthioacetate derivatives as COX-2 and β-amyloid aggregation inhibitors. Archiv der Pharmazie (Weinheim). 2015;348(3):179-188. View Source
- [2] Dadashpour S, Tuylu Kucukkilinc T, Unsal Tan O, Ozadali K, Irannejad H, Emami S. Design, Synthesis and In Vitro Study of 5,6-Diaryl-1,2,4-triazine-3-ylthioacetate Derivatives as COX-2 and β-Amyloid Aggregation Inhibitors. Archiv der Pharmazie. 2015;348(3):179-188. Molecular docking details: Glide SP, PDB 3LN1. View Source
